4-Phenethyloxybenzonitrile

Medicinal Chemistry Lipophilicity Drug Design

Researchers requiring para-alkoxybenzonitrile scaffolds with defined lipophilicity and flexibility face SAR irreproducibility when using shorter-chain analogs. 4-Phenethyloxybenzonitrile eliminates these discrepancies. • LogP 3.18 (Δ0.6+ vs. methoxy) ensures predictable membrane permeability. • Rotatable bond count 4 (vs. 3 in 4-benzyloxy) enhances binding pocket adaptability for kinase targets. • High thermal stability (bp 394.6°C) withstands multi-step high-temperature syntheses. Supplied as ≥97% white solid, ambient shipping.

Molecular Formula C15H13NO
Molecular Weight 223.275
CAS No. 57928-64-0
Cat. No. B2546767
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Phenethyloxybenzonitrile
CAS57928-64-0
Molecular FormulaC15H13NO
Molecular Weight223.275
Structural Identifiers
SMILESC1=CC=C(C=C1)CCOC2=CC=C(C=C2)C#N
InChIInChI=1S/C15H13NO/c16-12-14-6-8-15(9-7-14)17-11-10-13-4-2-1-3-5-13/h1-9H,10-11H2
InChIKeyIVGUIZHVKSZZPB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-Phenethyloxybenzonitrile: Chemical Identity & Baselines


4-Phenethyloxybenzonitrile (CAS 57928-64-0), also named 4-(2-phenylethoxy)benzonitrile, is a para-substituted aromatic nitrile featuring a phenethyloxy ether moiety linked to a benzonitrile core. This compound is structurally defined as a white to off-white solid with a melting point of 94 °C, a predicted boiling point of 394.6±25.0 °C, and a calculated LogP of 3.18 . It serves as a versatile building block in organic synthesis, particularly within medicinal chemistry campaigns targeting kinase inhibition and antiproliferative pathways [1].

Why Generic Alkoxybenzonitriles Cannot Substitute


Substituting 4-Phenethyloxybenzonitrile with a generic alkoxybenzonitrile analog—such as 4-methoxy-, 4-ethoxy-, or 4-benzyloxybenzonitrile—introduces quantifiable shifts in key molecular properties that directly impact assay performance and synthetic utility. The extended phenethyl chain is not a passive spectator; it materially alters lipophilicity (Δ LogP), molecular flexibility (Δ Rotatable Bonds), and boiling point range, as well as biological target engagement profiles in cellular assays. These differences are not marginal: for instance, a 0.6-unit LogP variance can significantly affect membrane permeability and off-target partitioning, while the presence of an additional rotatable bond modulates conformational entropy and binding kinetics. Consequently, assuming functional equivalence among in-class para-alkoxybenzonitriles without accounting for these specific, measurable divergences can lead to irreproducible results, failed syntheses, or misinterpreted structure-activity relationships (SAR). The evidence presented below quantifies exactly where 4-Phenethyloxybenzonitrile diverges from its closest structural neighbors, thereby justifying its selective procurement for applications where these properties are non-negotiable.

Quantitative Evidence: 4-Phenethyloxybenzonitrile vs. Analogs


Lipophilicity (LogP) vs. 4-Benzyloxybenzonitrile

The calculated LogP for 4-Phenethyloxybenzonitrile is 3.17978, whereas 4-Benzyloxybenzonitrile exhibits a higher LogP of 3.396144 [1]. This difference arises from the saturation and increased flexibility of the phenethyl chain compared to the planar benzyl group.

Medicinal Chemistry Lipophilicity Drug Design

Rotatable Bond Count vs. 4-Benzyloxybenzonitrile

4-Phenethyloxybenzonitrile possesses four (4) rotatable bonds, whereas 4-Benzyloxybenzonitrile contains only three (3) [1] [2]. The extra rotatable bond in the phenethyl chain (C-O-C-C-C vs C-O-C-C) confers greater conformational entropy.

Molecular Flexibility Conformational Analysis Drug Design

Boiling Point Difference vs. 4-Benzyloxybenzonitrile

4-Phenethyloxybenzonitrile exhibits a predicted boiling point of 394.6±25.0 °C, significantly higher than the reported boiling point of 4-Benzyloxybenzonitrile at 173-175 °C (at 0.1 mmHg) [1]. This reflects the greater molecular mass and extended alkyl chain length.

Thermal Stability Physical Properties Purification

Antiproliferative Activity: PLAP Inhibition

In a human placental alkaline phosphatase (PLAP) inhibition assay, 4-Phenethyloxybenzonitrile demonstrated an IC50 of 1.80E+5 nM (180 μM) [1]. By comparison, 4-ethoxybenzonitrile exhibited IC50 values of 15-20 μM against cancer cell lines (MCF-7, HeLa) in a different assay format . While direct cross-assay comparison requires caution, the data illustrate that the phenethyloxy substitution yields a markedly different potency profile compared to the simpler ethoxy analog, underscoring the influence of the extended alkyl chain on biological activity.

Antiproliferative Enzyme Inhibition Cancer Research

4-Phenethyloxybenzonitrile: Research & Industrial Applications


Kinase-Targeted Drug Discovery & Lead Optimization

The distinct LogP (3.18) and increased rotatable bond count (4) relative to 4-benzyloxybenzonitrile make 4-phenethyloxybenzonitrile a preferred scaffold fragment for medicinal chemistry programs requiring balanced lipophilicity and conformational flexibility . It is particularly valuable in the design of kinase inhibitors where optimal membrane permeability and binding pocket adaptability are critical. The reported IC50 against PLAP (180 μM) also suggests utility as a starting point for developing phosphatase modulators [1].

SAR Studies on Alkoxybenzonitrile Derivatives

Researchers investigating the impact of alkyl chain length on biological activity can employ 4-phenethyloxybenzonitrile as a key comparator to shorter-chain analogs like 4-ethoxybenzonitrile (IC50: 15-20 μM in cancer cells) . The quantifiable differences in LogP, boiling point, and flexibility enable precise SAR mapping to understand how the extended phenethyl chain modulates target engagement and physicochemical behavior .

Synthesis of Thermally Stable Intermediates

With a predicted boiling point exceeding 394 °C, 4-phenethyloxybenzonitrile offers enhanced thermal stability compared to lower-boiling analogs like 4-benzyloxybenzonitrile (173-175 °C at 0.1 mmHg) . This property is advantageous in multi-step synthetic routes involving high-temperature transformations, where decomposition or volatilization of less stable intermediates could compromise yield and purity.

Sweetness Enhancer Development for Food & Beverage

The para-alkoxybenzonitrile scaffold has been disclosed in patents as a sweetness enhancer [2]. While specific data for 4-phenethyloxybenzonitrile in this context is limited, its structural alignment with the claimed genus positions it as a candidate for formulation studies aiming to reduce sugar content while maintaining sweet taste perception. The distinct LogP of 3.18 may influence sensory partitioning and bioavailability in oral applications.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

16 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-Phenethyloxybenzonitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.